molecular formula C8H9IN2O3S B14806209 3-Cyclopropoxy-6-iodopyridine-2-sulfonamide

3-Cyclopropoxy-6-iodopyridine-2-sulfonamide

Cat. No.: B14806209
M. Wt: 340.14 g/mol
InChI Key: AGBJUPZVJIZVAZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-iodopyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-6-iodopyridine-2-sulfonamide typically involves the reaction of 3-cyclopropoxy-6-iodopyridine with sulfonamide derivatives. One common method involves the use of sulfonyl chlorides in the presence of organic or inorganic bases . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine. Industrial production methods may involve microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

3-Cyclopropoxy-6-iodopyridine-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Cyclopropoxy-6-iodopyridine-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-iodopyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell replication . The compound’s unique structure allows it to bind effectively to its target, making it a potent inhibitor.

Comparison with Similar Compounds

3-Cyclopropoxy-6-iodopyridine-2-sulfonamide can be compared with other sulfonamide derivatives and iodopyridine compounds:

The uniqueness of this compound lies in its combination of a cyclopropoxy group, iodine atom, and sulfonamide group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9IN2O3S

Molecular Weight

340.14 g/mol

IUPAC Name

3-cyclopropyloxy-6-iodopyridine-2-sulfonamide

InChI

InChI=1S/C8H9IN2O3S/c9-7-4-3-6(14-5-1-2-5)8(11-7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

AGBJUPZVJIZVAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)I)S(=O)(=O)N

Origin of Product

United States

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